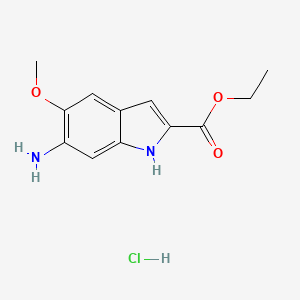

Ethyl 6-amino-5-methoxyindole-2-carboxylate hydrochloride

Description

BenchChem offers high-quality Ethyl 6-amino-5-methoxyindole-2-carboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6-amino-5-methoxyindole-2-carboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3.ClH/c1-3-17-12(15)10-4-7-5-11(16-2)8(13)6-9(7)14-10;/h4-6,14H,3,13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIUHNTFVOQPEOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC(=C(C=C2N1)N)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30696697 | |

| Record name | Ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189986-62-6 | |

| Record name | Ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Characterization of Ethyl 6-amino-5-methoxyindole-2-carboxylate hydrochloride: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for Ethyl 6-amino-5-methoxyindole-2-carboxylate hydrochloride, a key intermediate in pharmaceutical research and drug development. This document is intended for researchers, scientists, and professionals in the field who require a comprehensive understanding of the structural elucidation of this compound through nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) techniques.

Introduction

Ethyl 6-amino-5-methoxyindole-2-carboxylate hydrochloride is a substituted indole derivative. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. Accurate characterization of substituted indoles like the title compound is paramount for ensuring purity, confirming identity, and understanding reactivity in subsequent synthetic steps. This guide will delve into the theoretical and practical aspects of interpreting the ¹H NMR, ¹³C NMR, IR, and MS data for this molecule.

Molecular Structure and Key Features

The structure of Ethyl 6-amino-5-methoxyindole-2-carboxylate hydrochloride presents several key features that are amenable to spectroscopic analysis. The indole ring system, with its aromatic and heteroaromatic protons and carbons, provides a rich source of information in NMR spectroscopy. The ethyl ester, methoxy, and amino functional groups each possess characteristic signals that can be readily identified. The formation of the hydrochloride salt primarily affects the amino group, leading to predictable changes in the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of Ethyl 6-amino-5-methoxyindole-2-carboxylate hydrochloride is expected to exhibit distinct signals for each of the non-equivalent protons in the molecule. The formation of the hydrochloride salt will lead to the protonation of the primary amino group to form an ammonium salt (-NH3+). This will result in a downfield shift of the protons on and near the nitrogen atom due to the increased electron-withdrawing nature of the positively charged nitrogen.[1][2]

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Assignment and Salt Effect |

| ~11.5 | br s | 1H | Indole N-H | The indole N-H proton is typically deshielded and appears as a broad singlet. |

| ~9.0 | br s | 3H | -NH₃⁺ | The protons of the ammonium group are expected to be significantly deshielded and will likely appear as a broad singlet due to rapid exchange and quadrupolar broadening from the nitrogen. In the free base, the -NH₂ protons would appear at a much higher field (~5-6 ppm). |

| ~7.3 | s | 1H | H-7 | This aromatic proton is a singlet as it has no adjacent protons. |

| ~7.1 | s | 1H | H-4 | This aromatic proton is also a singlet. |

| ~7.0 | s | 1H | H-3 | The proton at the C-3 position of the indole ring typically appears as a singlet. |

| 4.32 | q | 2H | -OCH₂CH₃ | The methylene protons of the ethyl group are split into a quartet by the adjacent methyl protons. |

| 3.85 | s | 3H | -OCH₃ | The methoxy protons appear as a sharp singlet. |

| 1.35 | t | 3H | -OCH₂CH₃ | The methyl protons of the ethyl group are split into a triplet by the adjacent methylene protons. |

Experimental Protocol for ¹H NMR

A standard protocol for acquiring a ¹H NMR spectrum of a small organic molecule is as follows:

-

Sample Preparation: Dissolve 5-10 mg of Ethyl 6-amino-5-methoxyindole-2-carboxylate hydrochloride in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry 5 mm NMR tube.[3]

-

Instrumentation: The spectrum is acquired on a 400 MHz (or higher field) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically used.

-

Number of Scans: 16-64 scans are usually sufficient for a sample of this concentration.

-

Relaxation Delay: A delay of 1-2 seconds between scans is appropriate.

-

Spectral Width: A spectral width of approximately 12-16 ppm is used to encompass all proton signals.

-

-

Processing: The acquired free induction decay (FID) is Fourier transformed, phase corrected, and baseline corrected to obtain the final spectrum. The chemical shifts are referenced to the residual solvent peak (e.g., DMSO at 2.50 ppm).[4]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The protonation of the amino group is expected to have a less pronounced, but still noticeable, effect on the chemical shifts of the adjacent carbon atoms.

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale for Assignment and Salt Effect |

| ~161.0 | C=O (Ester) | The carbonyl carbon of the ester is typically found in this region. |

| ~145.0 | C-5 | This aromatic carbon is attached to the electron-donating methoxy group and the electron-withdrawing ammonium group. The deshielding effect of the -NH₃⁺ will shift this carbon downfield compared to the free base. |

| ~138.0 | C-7a | A quaternary carbon in the indole ring. |

| ~130.0 | C-6 | This aromatic carbon is attached to the electron-withdrawing ammonium group, leading to a downfield shift. |

| ~128.0 | C-2 | The carbon bearing the ester group. |

| ~120.0 | C-3a | A quaternary carbon in the indole ring. |

| ~115.0 | C-4 | Aromatic carbon. |

| ~105.0 | C-7 | Aromatic carbon. |

| ~102.0 | C-3 | The C-3 carbon of the indole ring. |

| 61.0 | -OCH₂CH₃ | The methylene carbon of the ethyl group. |

| 56.0 | -OCH₃ | The methoxy carbon. |

| 14.5 | -OCH₂CH₃ | The methyl carbon of the ethyl group. |

Experimental Protocol for ¹³C NMR

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of solvent) is generally required for ¹³C NMR compared to ¹H NMR.[3]

-

Instrumentation: The spectrum is acquired on a 100 MHz (or higher field) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay: A delay of 2-5 seconds is used to ensure full relaxation of the carbon nuclei.

-

-

Processing: Similar to ¹H NMR, the FID is processed to obtain the final spectrum, with chemical shifts referenced to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).[5]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Data (Solid State, KBr pellet or ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale for Assignment and Salt Effect |

| 3400-3200 | Strong, Broad | N-H stretch (Indole) | The N-H stretching vibration of the indole ring. |

| 3200-2800 | Strong, Broad | N-H stretch (-NH₃⁺) | The stretching vibrations of the ammonium group appear as a broad and strong band in this region, often with multiple sub-maxima. This is a key indicator of the hydrochloride salt formation.[6] |

| ~1700 | Strong | C=O stretch (Ester) | The carbonyl stretching vibration of the ethyl ester. |

| ~1620 | Medium | C=C stretch (Aromatic) | Aromatic ring stretching vibrations. |

| ~1250 | Strong | C-O stretch (Ester & Ether) | Asymmetric C-O-C stretching of the ester and ether groups. |

| ~1100 | Medium | C-N stretch | Stretching vibration of the C-N bond. |

Experimental Protocol for Solid-State IR

-

Sample Preparation (Thin Solid Film):

-

Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: A background spectrum of the clean salt plate is recorded first. Then, the sample spectrum is recorded and the background is automatically subtracted. The data is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule.[8][9][10][11]

Predicted Mass Spectrum Data (ESI-MS)

-

Molecular Ion (M+H)⁺: The positive ion mode ESI-MS spectrum is expected to show a prominent peak corresponding to the protonated molecule of the free base, [C₁₂H₁₄N₂O₃ + H]⁺, at an m/z of 235.11. The hydrochloride salt will dissociate in the ESI source, and the observed ion will be that of the free base.

-

Key Fragment Ions: The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for indole derivatives involve cleavage of the side chains.

-

Loss of ethanol (-46 Da): Fragmentation of the ethyl ester can lead to a peak at m/z 189.

-

Loss of the ethoxycarbonyl group (-73 Da): Cleavage of the entire ester group can result in a fragment at m/z 162.

-

Experimental Protocol for ESI-MS

-

Sample Preparation: A dilute solution of the compound (typically in the micromolar range) is prepared in a suitable solvent system, such as methanol or acetonitrile with a small amount of formic acid to promote protonation.

-

Instrumentation: The analysis is performed on a mass spectrometer equipped with an electrospray ionization source.

-

Data Acquisition:

-

The sample solution is introduced into the ESI source at a constant flow rate.

-

A high voltage is applied to the ESI needle to generate a fine spray of charged droplets.

-

The solvent evaporates, and the charged analyte molecules are directed into the mass analyzer.

-

The mass analyzer separates the ions based on their m/z ratio, and a detector records their abundance.

-

Visualization of Molecular Structure and Workflow

Molecular Structure of Ethyl 6-amino-5-methoxyindole-2-carboxylate

Caption: Molecular structure of Ethyl 6-amino-5-methoxyindole-2-carboxylate.

General Spectroscopic Analysis Workflow

Caption: A generalized workflow for the spectroscopic analysis of an organic compound.

Conclusion

The comprehensive spectroscopic analysis of Ethyl 6-amino-5-methoxyindole-2-carboxylate hydrochloride, through the combined application of NMR, IR, and MS, provides a robust framework for its structural confirmation. While direct experimental data for the hydrochloride salt is pending, the theoretical predictions based on the free base and established spectroscopic principles offer a reliable guide for researchers. The distinct spectral signatures of the indole core, the ethyl ester, the methoxy group, and the key changes upon formation of the ammonium salt, allow for an unambiguous characterization of this important synthetic intermediate. This guide serves as a valuable resource for scientists engaged in the synthesis and development of novel indole-based therapeutic agents.

References

-

Can the salt form of my organic compound be determined using NMR? - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]

-

Hydrochloride Salt of the GABAkine KRM-II-81 - PMC - NIH. (n.d.). Retrieved January 25, 2026, from [Link]

-

Organic Nitrogen Compounds V: Amine Salts - Spectroscopy Online. (2019, September 1). Retrieved January 25, 2026, from [Link]

-

NMR Sample Preparation | Chemical Instrumentation Facility. (n.d.). Retrieved January 25, 2026, from [Link]

-

Electrospray Ionization for Mass Spectrometry | LCGC International. (n.d.). Retrieved January 25, 2026, from [Link]

-

NMR Guidelines for ACS Journals. (n.d.). Retrieved January 25, 2026, from [Link]

-

IR Spectroscopy of Solids - Organic Chemistry at CU Boulder. (n.d.). Retrieved January 25, 2026, from [Link]

-

Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC. (n.d.). Retrieved January 25, 2026, from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved January 25, 2026, from [Link]

-

mass spectra - fragmentation patterns - Chemguide. (n.d.). Retrieved January 25, 2026, from [Link]

-

Electrospray ionization - Wikipedia. (n.d.). Retrieved January 25, 2026, from [Link]

-

NMR Spectroscopy - MSU chemistry. (n.d.). Retrieved January 25, 2026, from [Link]

-

NMR Techniques in Organic Chemistry: a quick guide. (n.d.). Retrieved January 25, 2026, from [Link]

-

4.7: NMR Spectroscopy - Chemistry LibreTexts. (2022, August 28). Retrieved January 25, 2026, from [Link]

-

Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved January 25, 2026, from [Link]

-

Using the FT-IR: Solid & Liquid Samples - YouTube. (2018, September 16). Retrieved January 25, 2026, from [Link]

-

Sample preparation for FT-IR. (n.d.). Retrieved January 25, 2026, from [Link]

-

4.2: IR Spectroscopy - Chemistry LibreTexts. (2022, September 5). Retrieved January 25, 2026, from [Link]

-

6.3: Electrospray Ionization (ESI) Mass Spectrometry - Physics LibreTexts. (2022, November 8). Retrieved January 25, 2026, from [Link]

-

Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds | Analytical Chemistry. (n.d.). Retrieved January 25, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved January 25, 2026, from [Link]

-

Amine and HCl - salt formation reaction - YouTube. (2022, June 6). Retrieved January 25, 2026, from [Link]

-

3.5: Chemical Properties of Amines. Bases and Salt Formation. - Chemistry LibreTexts. (2022, February 18). Retrieved January 25, 2026, from [Link]

-

ethyl 6-amino-5-cyano-4-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-2-methyl-4H-pyran-3-carboxylate - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved January 25, 2026, from [Link]

-

Crystal structure and Hirshfeld surface analysis of ethyl 6′-amino-2′-(chloromethyl)-5′-cyano-2-oxo-1,2-dihydrospiro[indoline-3,4′-pyran]-3′-carboxylate - PMC. (n.d.). Retrieved January 25, 2026, from [Link]

-

(PDF) Crystal structure and Hirshfeld surface analysis of ethyl 2′-amino-5-bromo-3′-cyano-6′-methyl-2-oxospiro[indoline-3,4′-pyran]-5′-carboxylate. (n.d.). Retrieved January 25, 2026, from [Link]

-

(PDF) On NH NMR Chemical Shifts, Part I. (n.d.). Retrieved January 25, 2026, from [Link]

-

(PDF) Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. (n.d.). Retrieved January 25, 2026, from [Link]

-

Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved January 25, 2026, from [Link]

-

2 - Supporting Information. (n.d.). Retrieved January 25, 2026, from [Link]

-

Ethyl 4-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate. (n.d.). Retrieved January 25, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. pubsapp.acs.org [pubsapp.acs.org]

- 5. rsc.org [rsc.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. phys.libretexts.org [phys.libretexts.org]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. Electrospray ionization - Wikipedia [en.wikipedia.org]

Introduction: The Strategic Value of the Amino-Methoxyindole Core

An In-depth Technical Guide to Amino-Methoxyindole Scaffolds: Discovery, Synthesis, and Significance in Modern Drug Development

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as privileged structures due to their inherent ability to interact with a wide array of biological targets. The indole scaffold is a prime example, forming the core of numerous natural products and synthetic drugs. This guide delves into a specific, highly valuable subclass: amino-methoxyindole scaffolds . The strategic placement of amino (-NH2) and methoxy (-OCH3) groups on the indole ring fundamentally alters its electronic and steric properties, creating a pharmacophore with profound implications for drug design. This document provides an in-depth exploration of the discovery, synthetic methodologies, and therapeutic significance of these scaffolds, tailored for researchers, medicinal chemists, and professionals in drug development.

Part 1: Genesis and Evolution of Amino-Methoxyindoles

From Natural Archetypes to Rational Design

The journey of amino-methoxyindoles begins with nature's own neurochemicals. Endogenous molecules like serotonin (5-hydroxytryptamine) and melatonin are foundational examples where hydroxyl (a precursor to methoxy) and amino functionalities on an indole core dictate critical physiological roles, from mood regulation to circadian rhythms. The early recognition of their potent bioactivity spurred decades of research into synthetic analogs. The substitution of a hydroxyl with a methoxy group was a key step in early medicinal chemistry, often improving metabolic stability and modulating receptor affinity. This led to the systematic exploration of the vast chemical space defined by the precise positioning of amino and methoxy substituents around the indole nucleus.

Key Milestones in Discovery

The timeline of amino-methoxyindole development is marked by the discovery of compounds with significant therapeutic impact. A pivotal moment was the development of compounds targeting G-Protein Coupled Receptors (GPCRs), particularly serotonin and melatonin receptors. This research culminated in the approval of drugs that validated the therapeutic potential of this scaffold and fueled further investigation into its application for other target classes, such as protein kinases and ion channels.

Part 2: Synthetic Strategies and Methodologies

The successful synthesis of amino-methoxyindole derivatives hinges on achieving precise regiochemical control. The electronic nature of the indole ring, influenced by the electron-donating methoxy group, directs the position of subsequent substitutions.

Foundational Synthetic Routes

Classic indole syntheses like the Fischer indole synthesis have been adapted to create methoxy-substituted indoles, which can then be further functionalized. However, modern drug discovery demands more versatile and efficient methods. The advent of transition-metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination , has revolutionized the field. This powerful reaction allows for the direct and selective formation of a carbon-nitrogen bond, enabling the introduction of an amino group at specific positions on the methoxyindole core under relatively mild conditions.

Detailed Experimental Protocol: Synthesis of a 7-Amino-5-Methoxyindole Intermediate

This protocol provides a robust, two-step process for synthesizing a 7-amino-5-methoxyindole, a common building block in medicinal chemistry.

Objective: To synthesize 7-amino-5-methoxy-1H-indole from 5-methoxy-1H-indole.

Step 1: Regioselective Nitration of 5-Methoxyindole

-

Rationale: The electron-donating 5-methoxy group activates the indole ring towards electrophilic substitution. The C7 position is sterically accessible and electronically favored for nitration under controlled conditions.

-

Procedure:

-

Cool a solution of 5-methoxy-1H-indole (1.0 eq) in glacial acetic acid to 0-5 °C in an ice bath.

-

Add a solution of concentrated nitric acid (1.1 eq) in glacial acetic acid dropwise, ensuring the internal temperature does not exceed 10 °C.

-

Stir the resulting mixture at 5 °C for 1 hour, monitoring the reaction progress via Thin Layer Chromatography (TLC).

-

Upon completion, slowly pour the reaction mixture into a beaker of ice-water, leading to the precipitation of the nitroindole product.

-

Collect the solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum to yield 5-methoxy-7-nitro-1H-indole.

-

Step 2: Catalytic Hydrogenation (Reduction) of the Nitro Group

-

Rationale: The nitro group is efficiently and cleanly reduced to a primary amine using catalytic hydrogenation. Palladium on carbon (Pd/C) is a highly effective and standard catalyst for this transformation.

-

Procedure:

-

In a flask suitable for hydrogenation, suspend the 5-methoxy-7-nitro-1H-indole (1.0 eq) in ethanol.

-

Carefully add 10% Palladium on Carbon (5-10 mol% catalyst loading).

-

Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).

-

Stir the reaction vigorously at room temperature until TLC analysis confirms the complete consumption of the starting material.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional ethanol.

-

Concentrate the filtrate under reduced pressure to yield the crude 7-amino-5-methoxy-1H-indole, which can be purified further by column chromatography if necessary.

-

Synthesis and Analysis Workflow

Caption: A validated workflow for the synthesis and quality control of a key amino-methoxyindole building block.

Part 3: Therapeutic Significance and Applications

The amino-methoxyindole scaffold is a validated pharmacophore in several approved drugs and numerous clinical candidates, demonstrating its versatility and therapeutic relevance.

Modulators of G-Protein Coupled Receptors (GPCRs)

This scaffold has shown exceptional success in targeting GPCRs, particularly those involved in neurotransmission. The combination of the indole's aromatic system, the methoxy group's hydrogen bond accepting capability, and the amino group's potential for salt bridge formation allows for high-affinity interactions within receptor binding pockets.

Table 1: Prominent Amino-Methoxyindole-Based Drugs Targeting GPCRs

| Drug Name | Core Structure Feature | Primary Target(s) | Therapeutic Indication |

| Agomelatine | N-acetylated aminomethyl sidechain, 5-methoxyindole | MT1/MT2 Receptor Agonist, 5-HT2C Receptor Antagonist | Major Depressive Disorder |

| Vilazodone | Piperazine-containing sidechain, 5-aminoindole derivative | 5-HT1A Receptor Partial Agonist, Serotonin Transporter (SERT) Inhibitor | Major Depressive Disorder |

| Ramelteon | Fused ring system with a methoxyindole core | MT1/MT2 Receptor Agonist | Insomnia |

Inhibitors of Protein Kinases

The dysregulation of protein kinases is a primary driver of cancer and inflammatory diseases. The amino-methoxyindole scaffold serves as an excellent "hinge-binding" motif. The indole nitrogen can form a critical hydrogen bond with the backbone of the kinase hinge region, a common anchoring point for Type I and Type II kinase inhibitors. The amino and methoxy groups provide vectors for synthetic elaboration, allowing chemists to build out substituents that occupy adjacent pockets, thereby achieving both potency and selectivity.

Signaling Pathway Modulation: Antagonism of the 5-HT2C Receptor

The mechanism of action for drugs like Agomelatine involves the simultaneous modulation of multiple signaling pathways. Its antagonism of the 5-HT2C receptor is particularly important for its antidepressant effects.

Caption: Mechanism of 5-HT2C receptor antagonism by an amino-methoxyindole-based drug, leading to downstream neurotransmitter release.

Part 4: Future Outlook and Unexplored Frontiers

The amino-methoxyindole scaffold is far from being fully exploited. The future of this privileged structure lies in several key areas:

-

Novel Target Classes: Exploring its potential against emerging targets in areas like epigenetics (e.g., bromodomain inhibitors) and metabolic diseases.

-

Advanced Synthetic Methods: Employing C-H activation and photoredox catalysis to access novel, previously inaccessible substitution patterns on the indole core.

-

Structure-Based Design and AI: Leveraging cryogenic electron microscopy (Cryo-EM) and machine learning models to design next-generation inhibitors with superior selectivity and optimized pharmacokinetic profiles.

The foundational principles of its design, rooted in natural archetypes and refined through decades of synthetic innovation, ensure that the amino-methoxyindole scaffold will remain a cornerstone of medicinal chemistry for the foreseeable future.

References

-

Title: The Fischer Indole Synthesis Source: Chemical Reviews URL: [Link]

-

Title: A Short History of the Buchwald–Hartwig Amination Source: The Journal of Organic Chemistry URL: [Link]

-

Title: Agomelatine: a review of its use in major depressive disorder Source: CNS Drugs URL: [Link]

-

Title: Vilazodone for the treatment of major depressive disorder Source: Expert Opinion on Pharmacotherapy URL: [Link]

-

Title: Small molecule kinase inhibitors: an analysis of FDA-approved drugs Source: Journal of Medicinal Chemistry URL: [Link]

An In-depth Technical Guide to Elucidating the Mechanism of Action of Novel Indole Derivatives

Foreword: The Enduring Promise of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with profound biological activities. From the anti-cancer properties of vinca alkaloids to the complex pharmacology of neurotransmitter analogues, indole derivatives have consistently provided a rich starting point for drug discovery.[1][2] However, the journey from a promising "hit" in a high-throughput screen to a well-characterized drug candidate is a meticulous process of scientific inquiry. The cornerstone of this journey is the elucidation of its mechanism of action (MoA). Understanding how a novel indole derivative exerts its biological effect is paramount for optimizing its therapeutic potential, predicting potential toxicities, and ultimately, achieving clinical success.

This guide is designed for researchers, scientists, and drug development professionals. It eschews a rigid, one-size-fits-all template in favor of a logical, causality-driven workflow. As a Senior Application Scientist, the aim is not merely to list protocols but to provide the strategic thinking behind the experimental choices, ensuring that each step builds upon the last to construct a robust and validated model of the compound's MoA.

Chapter 1: The Initial Encounter - From Phenotypic Hit to Testable Hypothesis

The MoA journey often begins with a compelling phenotypic observation. A novel indole derivative may exhibit potent cytotoxicity against a cancer cell line, suppress an inflammatory response, or modulate a specific neuronal activity. The initial challenge is to translate this macroscopic observation into a focused, testable hypothesis.

1.1. Literature and in Silico Triage: Leveraging Existing Knowledge

Before embarking on extensive laboratory work, a thorough investigation of existing knowledge is critical. The vast chemical space of indole derivatives means that structural similarities to known compounds can provide initial clues.

-

Structural Similarity Searches: Utilize databases such as PubChem, ChEMBL, and SciFinder to identify known compounds with similar indole core substitutions.[3] Do these analogues have established protein targets or biological activities?

-

Predictive Modeling: Computational tools can predict potential targets based on the compound's structure.[4] While not definitive, these predictions can help prioritize experimental approaches.

1.2. The Causality-Driven Hypothesis

Based on the initial phenotypic data and in silico analysis, formulate a primary hypothesis. For instance, if a novel indole derivative with a substitution pattern similar to known kinase inhibitors shows potent anti-proliferative activity in cancer cells, a reasonable starting hypothesis would be:

Hypothesis: The novel indole derivative exerts its anti-proliferative effect by inhibiting one or more protein kinases critical for cancer cell survival.

This hypothesis is now the guiding principle for the subsequent experimental cascade.

Chapter 2: Identifying the Molecular Target - The "Who" of the Mechanism

Directly identifying the protein(s) that a novel compound binds to is a critical step in de-risking a drug discovery program. Several powerful techniques, both affinity-based and label-free, can be employed.[5]

2.1. Unbiased, Affinity-Based Proteomics for Target Discovery

Affinity-based methods utilize an immobilized version of the compound to "fish" for its binding partners from a complex protein lysate.

-

Kinobeads/Chemoproteomics: This technique is particularly powerful for identifying kinase targets.[6][7] A mixture of broad-spectrum kinase inhibitors is immobilized on beads.[7] When a cell lysate is pre-incubated with the novel indole derivative, the compound will compete with the beads for binding to its kinase targets.[8] The proteins that show reduced binding to the beads in the presence of the compound are its potential targets.[8] This is then analyzed by mass spectrometry to identify and quantify the bound proteins.[6]

Experimental Workflow: Kinobeads-based Target Identification

Caption: Kinobeads Experimental Workflow.

2.2. Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Physiological Context

CETSA is a powerful label-free method to confirm that a compound binds to its target within intact cells.[9][10][11][12] The principle is based on ligand-induced thermal stabilization of the target protein.[11][13]

-

The Principle: When a protein binds to a ligand (the novel indole derivative), it becomes more resistant to heat-induced denaturation.[11]

-

The Method: Intact cells are treated with the compound or a vehicle control. The cells are then heated to various temperatures, causing unbound proteins to denature and aggregate.[10] After lysis, the soluble protein fraction is separated from the aggregated proteins.[10] The amount of the putative target protein remaining in the soluble fraction is then quantified, typically by Western blot or mass spectrometry.[12] A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.[10][11]

Step-by-Step Protocol: Western Blot-based CETSA

-

Cell Treatment: Plate cells and allow them to adhere. Treat cells with various concentrations of the novel indole derivative or vehicle (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.[9]

-

Heating: Harvest the cells and resuspend them in a buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes) using a thermal cycler, followed by cooling.[9]

-

Lysis: Lyse the cells, for example, by freeze-thaw cycles or the addition of a lysis buffer.[9]

-

Separation: Centrifuge the lysates at high speed to pellet the aggregated proteins.

-

Quantification: Carefully collect the supernatant (soluble fraction) and analyze the protein levels of the putative target by Western blot.

-

Data Analysis: Plot the percentage of soluble protein at each temperature relative to the non-heated control. The resulting melting curves will show a shift to the right for the compound-treated samples if there is target engagement.

Chapter 3: Characterizing the Interaction - The "How" of the Mechanism

Once a direct binding target is identified and validated, the next step is to characterize the nature of this interaction. If the target is an enzyme, this involves detailed kinetic studies.

3.1. Biochemical Assays: Quantifying Enzyme Inhibition

Enzymatic assays are fundamental for determining the potency and mechanism of inhibition of the novel indole derivative.[14][15]

-

Determining IC50: The half-maximal inhibitory concentration (IC50) is a measure of the compound's potency. This is determined by measuring the enzyme's activity across a range of compound concentrations.

-

Michaelis-Menten Kinetics: To understand how the compound inhibits the enzyme, steady-state kinetic experiments are performed.[15][16][17] By measuring the initial reaction rates at various substrate and inhibitor concentrations, one can determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).[18] This is often visualized using a Lineweaver-Burk plot.[16]

| Parameter | Description | Significance in MoA Studies |

| IC50 | Concentration of inhibitor required to reduce enzyme activity by 50%. | A primary measure of the compound's potency against the purified target. |

| Ki | Inhibition constant; a measure of the inhibitor's binding affinity. | A more fundamental measure of potency than IC50, independent of substrate concentration. |

| Km | Michaelis constant; substrate concentration at half-maximal velocity. | Changes in Km in the presence of the inhibitor can indicate a competitive mechanism.[14] |

| Vmax | Maximum reaction velocity. | Changes in Vmax suggest non-competitive or uncompetitive inhibition. |

| Table 1: Key Parameters in Enzyme Inhibition Studies |

Chapter 4: Delineating the Downstream Consequences - The "What Happens Next"

Inhibition of a target protein, particularly a signaling molecule like a kinase, will have downstream consequences on cellular pathways. Mapping these effects is crucial for a complete understanding of the MoA.

4.1. Reporter Gene Assays: Monitoring Pathway Activity

Reporter gene assays are a versatile tool for measuring the activation or suppression of specific signaling pathways.[19][20][21][22]

-

The Principle: A reporter gene (e.g., luciferase or GFP) is placed under the control of a transcriptional response element that is activated by a specific signaling pathway.[20][21][23]

-

Application: If the novel indole derivative is hypothesized to inhibit the PI3K/AKT/mTOR pathway, a reporter construct driven by a serum response element (SRE) or a forkhead box O (FOXO) transcription factor can be used.[1] Inhibition of the pathway by the compound would lead to a decrease in the reporter signal.

4.2. Phosphoproteomics: A Global View of Signaling Perturbations

Phosphorylation is a key mechanism of signal transduction, and many indole derivatives are known to target kinases.[1][24] Phosphoproteomics provides a global, unbiased view of the changes in protein phosphorylation throughout the cell upon treatment with the compound.[25][26][27][28]

-

The Workflow:

-

Cells are treated with the indole derivative or vehicle.

-

Proteins are extracted and digested into peptides.

-

Phosphopeptides are enriched using techniques like titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).

-

The enriched phosphopeptides are analyzed by mass spectrometry to identify and quantify changes in phosphorylation at specific sites.

-

-

Insights Gained: This powerful technique can confirm the inhibition of the intended target's downstream substrates and also uncover unexpected off-target effects or feedback loops, providing a comprehensive picture of the compound's impact on cellular signaling.[24][25]

Signaling Pathway Perturbation Analysis

Caption: Hypothetical Signaling Pathway Inhibition.

Chapter 5: Ensuring Scientific Integrity and Trustworthiness

The credibility of an MoA study hinges on the robustness and reproducibility of the data. Adhering to best practices in experimental design and data reporting is non-negotiable.

5.1. Self-Validating Systems

Every protocol should be designed as a self-validating system. This includes:

-

Positive and Negative Controls: Always include known activators and inhibitors of the target or pathway to ensure the assay is performing as expected.

-

Orthogonal Validation: Confirm key findings using at least two different experimental approaches. For example, if Kinobeads identify a target, CETSA should be used to confirm intracellular engagement.

-

Dose-Response and Time-Course Studies: A true biological effect should be dependent on the concentration of the compound and the duration of exposure.

5.2. Data Reporting and Transparency

Transparent reporting is essential for the scientific community to evaluate and build upon the research.[29][30][31][32][33]

-

Detailed Methods: Clearly and comprehensively describe all experimental procedures, including reagent sources and instrument settings.

-

Statistical Analysis: Clearly state the statistical tests used and report exact p-values.[33]

-

Data Availability: Whenever possible, make raw data publicly available in appropriate repositories.[29]

Conclusion: Synthesizing a Coherent Narrative

The elucidation of a novel indole derivative's mechanism of action is an iterative process of hypothesis generation, experimentation, and refinement. It begins with a broad phenotypic observation and progressively narrows its focus to a specific molecular interaction, and then broadens again to understand the downstream cellular consequences. By employing a logical sequence of unbiased discovery techniques, targeted validation assays, and global pathway analysis, researchers can build a comprehensive and trustworthy MoA model. This detailed understanding is the bedrock upon which successful drug development programs are built, transforming a promising molecule into a potential therapeutic.

References

- Phosphoproteomics in Drug Discovery. PubMed.

- The Art of Finding the Right Drug Target: Emerging Methods and Str

- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC - PubMed Central.

- Basics of Enzymatic Assays for HTS - Assay Guidance Manual. NCBI Bookshelf - NIH.

- Principles and Guidelines for Reporting Preclinical Research. NIH Grants & Funding.

- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.

- Gene Reporter Assays | Signaling P

- Chemical kinomics: a powerful strategy for target deconvolution. BMB Reports.

- Recent advances in the synthesis of indoles and their applic

- Gene reporter assays. BMG Labtech.

- Guidelines for Research Data Integrity (GRDI).

- Known experimental techniques to identify drug targets.

- Enzyme Kinetics - Structure - Function - Michaelis-Menten Kinetics. TeachMe Physiology.

- The target landscape of clinical kinase drugs. PMC - NIH.

- Cellular Thermal Shift Assay (CETSA). News-Medical.Net.

- Phosphoproteomics in Drug Discovery and Development.

- Biological Chemistry I: Enzymes Kinetics and Enzyme Inhibition. MIT OpenCourseWare.

- Identifying novel drug targets with comput

- EQUATOR Network | Enhancing the QUAlity and Transparency Of Health Research.

- The role of phospho-proteomics in drug discovery and development. Drug Discovery World.

- Development of indole derivatives as inhibitors targeting STING-dependent inflamm

- Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery.

- What are the Steps of a Reporter Gene Assay?. Indigo Biosciences.

- Reporter Gene Assays. Thermo Fisher Scientific - US.

- The Top Six Guidelines for Reporting Medical Research. Enago Academy.

- Novel target identification towards drug repurposing based on biological activity profiles. PLOS One.

- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.

- Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme.

- Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling.

- Pushing the boundaries of affinity-based target deconvolution: Promiscuous immobilization of nature-made molecules and proteome-.

- Steady-state enzyme kinetics. The Biochemist - Portland Press.

- Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. MDPI.

- Target identification and mechanism of action in chemical biology and drug discovery. NIH.

- Reporter gene. Wikipedia.

- Full article: Application of the Cellular Thermal Shift Assay (CETSA)

- Phosphoproteomics in Disease Research and Drug Target Discovery.

- Best Practices in Research Reporting.

- Phosphoproteomics. Wikipedia.

- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.

- Mechanism of Action Assays for Enzymes. Assay Guidance Manual - NCBI Bookshelf.

Sources

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Art of Finding the Right Drug Target: Emerging Methods and Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel target identification towards drug repurposing based on biological activity profiles | PLOS One [journals.plos.org]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. news-medical.net [news-medical.net]

- 11. tandfonline.com [tandfonline.com]

- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bio-protocol.org [bio-protocol.org]

- 14. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. portlandpress.com [portlandpress.com]

- 16. teachmephysiology.com [teachmephysiology.com]

- 17. ocw.mit.edu [ocw.mit.edu]

- 18. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Gene Reporter Assays | Signaling Pathway Analysis | QIAGEN [qiagen.com]

- 20. bmglabtech.com [bmglabtech.com]

- 21. Reporter Gene Assays | Thermo Fisher Scientific - KR [thermofisher.com]

- 22. Reporter gene - Wikipedia [en.wikipedia.org]

- 23. indigobiosciences.com [indigobiosciences.com]

- 24. Phosphoproteomics - Wikipedia [en.wikipedia.org]

- 25. Phosphoproteomics in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 28. Phosphoproteomics in Disease Research and Drug Target Discovery - Creative Proteomics [creative-proteomics.com]

- 29. Principles and Guidelines for Reporting Preclinical Research | Grants & Funding [grants.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. equator-network.org [equator-network.org]

- 32. The Top Six Guidelines for Reporting Medical Research - Enago Academy [enago.com]

- 33. PLOS Computational Biology [journals.plos.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 6-amino-5-methoxyindole-2-carboxylate hydrochloride

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Substituted Indoles

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities. Specifically, 5- and 6-substituted indole-2-carboxylates are key intermediates in the synthesis of various therapeutic agents, including antivirals, anticancer agents, and receptor modulators. Ethyl 6-amino-5-methoxyindole-2-carboxylate hydrochloride is a valuable building block in drug discovery, offering multiple reactive sites for further chemical elaboration. This guide provides a comprehensive overview of a reliable synthetic route to this compound, detailing the underlying chemical principles and offering step-by-step protocols for its successful laboratory-scale preparation.

Synthetic Strategy: A Three-Step Approach

The synthesis of Ethyl 6-amino-5-methoxyindole-2-carboxylate hydrochloride can be efficiently achieved through a three-step sequence starting from a commercially available substituted aniline. The chosen strategy prioritizes robust and well-established chemical transformations to ensure high yields and purity of the final product. The key steps are:

-

Diazotization and Hydrazone Formation: The synthesis commences with the diazotization of 4-methoxy-3-nitroaniline, followed by reduction to the corresponding hydrazine. This hydrazine is then condensed with ethyl pyruvate to form the key intermediate, ethyl 2-((2-(4-methoxy-3-nitrophenyl))hydrazono)propanoate. This step is critical as it sets up the necessary precursors for the subsequent indole ring formation.

-

Fischer Indole Synthesis: The formed hydrazone undergoes an acid-catalyzed intramolecular cyclization, a classic Fischer indole synthesis, to construct the indole ring system.[1][2] This reaction is highly effective for the preparation of substituted indoles and, in this case, yields Ethyl 5-methoxy-6-nitroindole-2-carboxylate. The choice of a suitable acid catalyst and reaction conditions is paramount to maximize the yield and minimize side-product formation.

-

Catalytic Hydrogenation and Salt Formation: The final step involves the selective reduction of the nitro group on the indole ring to an amine using catalytic hydrogenation.[3] This transformation is typically high-yielding and chemoselective, leaving the ester functionality intact. The resulting free amine, Ethyl 6-amino-5-methoxyindole-2-carboxylate, is then converted to its hydrochloride salt to improve its stability and handling properties.[4] The hydrochloride salt is often more crystalline and easier to purify.

The overall synthetic workflow is depicted in the following diagram:

Caption: Synthetic workflow for Ethyl 6-amino-5-methoxyindole-2-carboxylate hydrochloride.

Detailed Experimental Protocols

Part 1: Synthesis of Ethyl 5-methoxy-6-nitroindole-2-carboxylate

This part details a plausible route to the key nitroindole intermediate, adapted from established Fischer indole synthesis procedures.[5][6]

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 4-methoxy-3-nitroaniline | Reagent grade, 98% | Sigma-Aldrich |

| Sodium nitrite | ACS reagent, ≥99.0% | Fisher Scientific |

| Tin(II) chloride dihydrate | ACS reagent, ≥98% | VWR Chemicals |

| Concentrated Hydrochloric acid | ACS reagent, 37% | J.T. Baker |

| Ethyl pyruvate | 97% | Alfa Aesar |

| Ethanol | Anhydrous, 200 proof | Decon Labs |

| Polyphosphoric acid | 115% P₂O₅ basis | Sigma-Aldrich |

| Dichloromethane | ACS reagent, ≥99.5% | Fisher Scientific |

| Saturated sodium bicarbonate solution | Laboratory prepared | - |

| Brine | Laboratory prepared | - |

| Anhydrous magnesium sulfate | Reagent grade | VWR Chemicals |

Protocol:

Step 1a: Preparation of (4-methoxy-3-nitrophenyl)hydrazine

-

To a stirred solution of 4-methoxy-3-nitroaniline (1.0 eq) in concentrated hydrochloric acid (approx. 3 M), cooled to 0-5 °C in an ice-salt bath, a solution of sodium nitrite (1.05 eq) in water is added dropwise, maintaining the temperature below 5 °C.

-

The resulting diazonium salt solution is stirred for an additional 30 minutes at 0-5 °C.

-

In a separate flask, a solution of tin(II) chloride dihydrate (3.0 eq) in concentrated hydrochloric acid is prepared and cooled to 0 °C.

-

The cold diazonium salt solution is added slowly to the tin(II) chloride solution with vigorous stirring, keeping the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred for 2 hours at room temperature.

-

The resulting precipitate of the hydrazine hydrochloride salt is collected by vacuum filtration, washed with a small amount of cold water, and then diethyl ether.

-

The solid is then suspended in water and the pH is adjusted to 8-9 with a saturated sodium bicarbonate solution to liberate the free hydrazine.

-

The free hydrazine is extracted with dichloromethane, the organic layers are combined, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield (4-methoxy-3-nitrophenyl)hydrazine, which should be used immediately in the next step.

Step 1b: Formation of Ethyl 2-((2-(4-methoxy-3-nitrophenyl))hydrazono)propanoate

-

The crude (4-methoxy-3-nitrophenyl)hydrazine (1.0 eq) is dissolved in ethanol.

-

Ethyl pyruvate (1.1 eq) is added to the solution, followed by a catalytic amount of acetic acid (2-3 drops).

-

The mixture is stirred at room temperature for 1-2 hours, during which the hydrazone may precipitate.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is partially evaporated, and the mixture is cooled to induce crystallization. The resulting solid is collected by filtration and washed with cold ethanol.

Step 1c: Fischer Indole Synthesis to Ethyl 5-methoxy-6-nitroindole-2-carboxylate

-

The dried hydrazone (1.0 eq) is added portion-wise to preheated polyphosphoric acid (PPA) at 80-90 °C with mechanical stirring.

-

The reaction mixture is maintained at this temperature for 30-60 minutes. The progress of the cyclization is monitored by TLC.

-

After the reaction is complete, the hot mixture is carefully poured onto crushed ice with stirring.

-

The resulting precipitate is collected by filtration, washed thoroughly with water until the filtrate is neutral, and then with a saturated sodium bicarbonate solution.

-

The crude product is dried and can be purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Part 2: Synthesis of Ethyl 6-amino-5-methoxyindole-2-carboxylate hydrochloride

This part details the reduction of the nitro group and the subsequent formation of the hydrochloride salt.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| Ethyl 5-methoxy-6-nitroindole-2-carboxylate | As synthesized | - |

| Palladium on Carbon (10 wt. %) | - | Sigma-Aldrich |

| Ethanol | Anhydrous, 200 proof | Decon Labs |

| Diethyl ether | Anhydrous | Fisher Scientific |

| Hydrochloric acid, 2M in diethyl ether | - | Sigma-Aldrich |

| Hydrogen gas | High purity | Local supplier |

Protocol:

Step 2a: Catalytic Hydrogenation

-

Ethyl 5-methoxy-6-nitroindole-2-carboxylate (1.0 eq) is dissolved in ethanol in a hydrogenation flask.

-

A catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol%) is carefully added to the solution.

-

The flask is connected to a hydrogenation apparatus, and the atmosphere is purged with hydrogen gas.

-

The reaction mixture is stirred vigorously under a hydrogen atmosphere (typically 1-3 atm) at room temperature.

-

The progress of the reduction is monitored by TLC until the starting material is completely consumed.

-

Upon completion, the reaction mixture is carefully filtered through a pad of Celite to remove the Pd/C catalyst. The Celite pad is washed with ethanol.

-

The combined filtrate is concentrated under reduced pressure to yield the crude Ethyl 6-amino-5-methoxyindole-2-carboxylate as a solid.

Step 2b: Hydrochloride Salt Formation

-

The crude aminoindole ester is dissolved in a minimal amount of anhydrous ethanol.

-

The solution is cooled in an ice bath.

-

A solution of 2M hydrochloric acid in diethyl ether is added dropwise with stirring until the precipitation of the hydrochloride salt is complete.[7]

-

The resulting solid is collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum to afford Ethyl 6-amino-5-methoxyindole-2-carboxylate hydrochloride as a stable, crystalline solid.

The reaction mechanism for the catalytic hydrogenation is depicted below:

Caption: Catalytic hydrogenation of a nitro group to an amino group.

Data Presentation

Table 1: Summary of Reagents and Expected Yields for a 10 mmol Scale Synthesis

| Step | Starting Material | Amount (mmol) | Key Reagents | Product | Theoretical Yield (g) | Expected Yield (%) |

| 1a & 1b | 4-methoxy-3-nitroaniline | 10 | NaNO₂, SnCl₂, Ethyl pyruvate | Hydrazone Intermediate | ~2.67 | 75-85 |

| 1c | Hydrazone Intermediate | ~8 | Polyphosphoric acid | Ethyl 5-methoxy-6-nitroindole-2-carboxylate | ~2.11 | 60-70 |

| 2a | Ethyl 5-methoxy-6-nitroindole-2-carboxylate | ~5 | H₂, 10% Pd/C | Ethyl 6-amino-5-methoxyindole-2-carboxylate | ~1.17 | 90-98 |

| 2b | Ethyl 6-amino-5-methoxyindole-2-carboxylate | ~4.7 | HCl in diethyl ether | Ethyl 6-amino-5-methoxyindole-2-carboxylate HCl | ~1.28 | >95 |

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and widely published chemical transformations. To ensure the identity and purity of the synthesized compounds at each step, the following analytical techniques are recommended:

-

Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the intermediates and the final product.

-

Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

-

Melting Point Analysis: To assess the purity of the crystalline final product.

By systematically applying these analytical methods at each stage of the synthesis, researchers can validate the successful formation of the desired products and ensure their suitability for subsequent applications.

References

-

Pharmaffiliates. Ethyl 6-Amino-5-methoxyindole-2-carboxylate Hydrochloride. [Link]

- Hughes, D. L. The Fischer Indole Synthesis. Org. React.1991, 42, 335-678.

- Caddick, S.; Haynes, A. K.; Judd, D. B.; Williams, M. R. V. Controlled microwave heating in the scale-up of Fischer indole syntheses. Org. Biomol. Chem.2005, 3, 317-320.

- Blaser, H.-U.; Steiner, H.; Studer, M. Chemoselective hydrogenation of functionalized nitroarenes: an overview.

-

ResearchGate. Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. [Link]

-

ResearchGate. How to convert amino acid to its hydrochloride?[Link]

-

Organic Syntheses. Indole-2-carboxylic acid, ethyl ester. [Link]

-

ACS Publications. Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. [Link]

- Google Patents. The preparation method of 5-nitroindole-2-carboxylic acid.

-

Organic Syntheses. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. [Link]

-

RSC Publishing. Fischer indole synthesis applied to the total synthesis of natural products. [Link]

- Google Patents. Process for the synthesis of hydrochloride salt of N-fatty acylsubstituted amino acid ethyl esters.

-

Reddit. Is it possible to synthesise amino acid esters and isolate them not as a hydrochloride salt i.e. as a free amine?[Link]

-

YouTube. Amine and HCl - salt formation reaction. [Link]

-

YouTube. Amine and HCl - salt formation reaction. [Link]

-

CORE. A method for the deprotonation of hydrochloride salts of peptide esters to free amin. [Link]

- Google Patents.

Sources

- 1. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Fischer Indole Synthesis | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. CN100491350C - The preparation method of 5-nitroindole-2-carboxylic acid - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

The Versatile Building Block: Ethyl 6-amino-5-methoxyindole-2-carboxylate in Modern Organic Synthesis

For Immediate Release: A Deep Dive into a Privileged Scaffold for Drug Discovery

Ethyl 6-amino-5-methoxyindole-2-carboxylate, a polysubstituted indole derivative, is emerging as a significant and versatile building block in the landscape of organic synthesis and medicinal chemistry. Its unique arrangement of functional groups—a nucleophilic amino group, an electron-donating methoxy group, and a reactive carboxylate ester on the indole core—renders it a highly valuable precursor for the construction of complex heterocyclic systems and the development of novel therapeutic agents. This guide provides an in-depth exploration of its synthetic utility, supported by established protocols and mechanistic insights for researchers, scientists, and professionals in drug development.

Significance in Medicinal Chemistry: A Scaffold for Bioactive Molecules

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The specific substitution pattern of ethyl 6-amino-5-methoxyindole-2-carboxylate offers multiple points for diversification, making it an ideal starting material for creating libraries of compounds for high-throughput screening. The 6-amino group, in particular, serves as a key handle for introducing a wide range of substituents or for constructing fused ring systems, which are often critical for modulating the biological activity of the target molecules. Its hydrochloride salt is also commercially available, indicating its utility and stability as a key intermediate in multi-step synthetic sequences.[1]

Application in the Synthesis of Kinase Inhibitors

While specific protocols detailing the direct use of ethyl 6-amino-5-methoxyindole-2-carboxylate in the synthesis of kinase inhibitors are not extensively documented in publicly available literature, the structural motif is highly relevant to this class of therapeutics. The general importance of substituted indoles and other nitrogen-containing heterocycles as kinase inhibitor templates is well-established. For instance, the 2-aminothiazole and azaindole frameworks are known to be crucial for the development of potent kinase inhibitors like Dasatinib.[2][3] The functional handles on ethyl 6-amino-5-methoxyindole-2-carboxylate make it an ideal candidate for the synthesis of analogues of such inhibitors, particularly those targeting kinases like GSK-3.[4]

The strategic placement of the amino and methoxy groups can influence the binding affinity and selectivity of the final compound by participating in hydrogen bonding and other non-covalent interactions within the ATP-binding pocket of kinases.

General Synthetic Strategies and Protocols

The reactivity of ethyl 6-amino-5-methoxyindole-2-carboxylate is primarily centered around the nucleophilicity of the 6-amino group and the electrophilicity of the 2-carboxylate ester. These functional groups allow for a variety of chemical transformations.

Protocol 1: N-Arylation and N-Alkylation of the 6-Amino Group

The 6-amino group can readily undergo reactions such as Buchwald-Hartwig amination or classical nucleophilic aromatic substitution to introduce aryl or heteroaryl substituents. These reactions are fundamental in medicinal chemistry for exploring structure-activity relationships (SAR).

Representative Reaction Scheme:

Caption: General workflow for N-arylation.

Experimental Protocol:

-

To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Ethyl 6-amino-5-methoxyindole-2-carboxylate (1.0 equiv.), the aryl halide (1.2 equiv.), cesium carbonate (2.0 equiv.), and the palladium catalyst and ligand (e.g., Pd2(dba)3, 2-5 mol%; Xantphos, 4-10 mol%).

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-arylated product.

Causality behind Experimental Choices: The choice of a palladium catalyst and a bulky electron-rich ligand like Xantphos is crucial for facilitating the reductive elimination and oxidative addition steps in the catalytic cycle of the Buchwald-Hartwig amination. The use of a strong, non-nucleophilic base like cesium carbonate is essential to deprotonate the amine and regenerate the active catalyst. Anhydrous and inert conditions are necessary to prevent the deactivation of the catalyst.

Protocol 2: Acylation and Sulfonylation of the 6-Amino Group

The 6-amino group can be easily acylated or sulfonylated to form amides and sulfonamides, respectively. These functional groups are prevalent in many drug molecules and can significantly impact their pharmacokinetic and pharmacodynamic properties.

Representative Reaction Scheme:

Caption: General workflow for acylation/sulfonylation.

Experimental Protocol:

-

Dissolve Ethyl 6-amino-5-methoxyindole-2-carboxylate (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or pyridine.

-

Cool the solution to 0 °C in an ice bath.

-

Add the acyl chloride or sulfonyl chloride (1.1 equiv.) dropwise.

-

If using DCM as the solvent, add a base such as triethylamine or pyridine (1.2 equiv.) to scavenge the HCl byproduct.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with DCM or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Causality behind Experimental Choices: The use of a base is necessary to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the starting amine and prevent the reaction from going to completion. Cooling the reaction to 0 °C helps to control the exothermic nature of the acylation/sulfonylation reaction.

Data Presentation

Table 1: Physicochemical Properties of Ethyl 6-amino-5-methoxyindole-2-carboxylate

| Property | Value |

| Molecular Formula | C₁₂H₁₄N₂O₃ |

| Molecular Weight | 234.25 g/mol |

| Appearance | Solid |

| CAS Number | 107575-60-0 |

Future Outlook

Ethyl 6-amino-5-methoxyindole-2-carboxylate is a promising starting material for the synthesis of a diverse range of heterocyclic compounds with potential biological activities. While detailed protocols for its application are not yet widespread in the literature, its structural features strongly suggest its utility in the development of novel kinase inhibitors and other therapeutic agents. Further research into the reactivity and applications of this versatile building block is warranted and is expected to yield novel molecules with significant potential in drug discovery.

References

-

Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-32. [Link]

-

Engler, F., et al. (2013). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 18(9), 10849-10877. [Link]

-

Pharmaffiliates. Ethyl 6-Amino-5-methoxyindole-2-carboxylate Hydrochloride. [Link]

-

Bergman, J., et al. (2001). 3-Anilino-4-arylmaleimides: potent and selective inhibitors of glycogen synthase kinase-3 (GSK-3). Bioorganic & Medicinal Chemistry Letters, 11(5), 635-9. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ETHYL 5-METHOXYINDOLE-2-CARBOXYLATE CAS#: 4792-58-9 [amp.chemicalbook.com]

- 3. ottokemi.com [ottokemi.com]

- 4. Crystal structure and Hirshfeld surface analysis of ethyl 6′-amino-2′-(chloromethyl)-5′-cyano-2-oxo-1,2-dihydrospiro[indoline-3,4′-pyran]-3′-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

Mastering the Molecular Blueprint: A Guide to ¹H and ¹³C NMR Characterization of Substituted Indole Esters

Introduction: The Significance of Substituted Indole Esters

Substituted indole esters represent a cornerstone of heterocyclic chemistry, forming the structural core of a vast array of pharmaceuticals, agrochemicals, and natural products. Their remarkable biological activity is intimately tied to their precise molecular architecture. Consequently, the unambiguous determination of their structure is a critical step in synthesis, quality control, and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for this purpose, offering unparalleled insight into the molecular framework through the analysis of ¹H and ¹³C nuclei.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed protocol and application notes for the effective characterization of substituted indole esters using ¹H and ¹³C NMR. We will delve into the causal relationships between molecular structure and spectral output, offering field-proven insights to empower robust and reliable structural elucidation.

Fundamentals of NMR Spectroscopy for Indole Ester Analysis

NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, align in specific orientations. The application of a radiofrequency pulse perturbs this alignment, and as the nuclei relax, they emit a signal whose frequency is characteristic of their chemical environment. Two key parameters form the basis of NMR analysis:

-

Chemical Shift (δ): The resonance frequency of a nucleus relative to a standard (typically tetramethylsilane, TMS), expressed in parts per million (ppm). The chemical shift is highly sensitive to the electron density around the nucleus. Electron-withdrawing groups (e.g., halogens, nitro groups, carbonyls) decrease the electron density ("deshield"), shifting the signal to a higher ppm value (downfield). Conversely, electron-donating groups (e.g., alkyl, methoxy groups) increase electron density ("shield"), moving the signal to a lower ppm value (upfield).

-

Spin-Spin Coupling (J-coupling): This refers to the interaction between neighboring magnetic nuclei, which is mediated through the bonding electrons. This interaction splits a single resonance into a multiplet (e.g., doublet, triplet, quartet). The magnitude of the splitting, known as the coupling constant (J), is measured in Hertz (Hz) and provides valuable information about the number of adjacent protons and the dihedral angle between them.

¹H NMR Characterization of Substituted Indole Esters

The ¹H NMR spectrum of a substituted indole ester is rich with information. The protons on the indole core have characteristic chemical shift ranges and coupling patterns that are modulated by the position and nature of the substituents.

Characteristic Proton Signals of the Indole Core

The numbering of the indole ring is crucial for spectral assignment.

-

N-H Proton (H-1): This proton is typically observed as a broad singlet in the downfield region, often between δ 10.0 and 12.5 ppm in DMSO-d₆. Its chemical shift is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. In some cases, this proton can couple to H-2 and H-3.

-

Pyrrole Ring Protons (H-2 and H-3):

-

H-2: When unsubstituted, the H-2 proton of an indole-3-ester often appears as a singlet or a narrow multiplet between δ 8.0 and 8.5 ppm.[1]

-

H-3: In an indole-2-ester, the H-3 proton is typically a singlet around δ 7.0-7.5 ppm.

-

-

Benzene Ring Protons (H-4, H-5, H-6, H-7): These protons resonate in the aromatic region (δ 7.0-8.5 ppm). Their multiplicity and exact chemical shifts are dictated by their coupling relationships and the electronic effects of substituents on the benzene ring.

-

H-4 and H-7: These protons are often the most downfield of the benzene ring protons due to their proximity to the electron-rich pyrrole ring and the anisotropic effect of the ring fusion.

-

H-5 and H-6: These protons are typically found more upfield compared to H-4 and H-7.

-

Influence of Substituents on ¹H Chemical Shifts

Substituents can significantly alter the appearance of the ¹H NMR spectrum.

-

Electron-Withdrawing Groups (EWGs) such as -NO₂, -CN, and halogens, when placed on the benzene ring, will generally cause a downfield shift of the remaining aromatic protons. The effect is most pronounced for protons ortho and para to the substituent. An ester group at C-2 or C-3 acts as an EWG, deshielding the protons on the pyrrole ring.

-

Electron-Donating Groups (EDGs) like -OCH₃ and alkyl groups will cause an upfield shift of the aromatic protons, with the largest effect on the ortho and para positions.

Typical Coupling Constants

The coupling constants (J) provide critical connectivity information.

| Coupling | Typical J-value (Hz) | Notes |

| ³J(H4-H5) | 6.5 - 8.5 | Ortho coupling |

| ³J(H5-H6) | 6.5 - 8.5 | Ortho coupling |

| ³J(H6-H7) | 6.5 - 8.5 | Ortho coupling |

| ⁴J(H4-H6) | 0.5 - 1.5 | Meta coupling |

| ⁴J(H5-H7) | 0.5 - 1.5 | Meta coupling |

| ⁵J(H4-H7) | < 0.5 | Para coupling (often not resolved) |

| ³J(H1-H2) | 2.0 - 3.0 | When observable |

| ³J(H2-H3) | 2.5 - 3.5 | In indoline systems |

Data compiled from various sources.

¹³C NMR Characterization of Substituted Indole Esters

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The chemical shifts are highly indicative of the carbon's hybridization and electronic environment.

Characteristic Carbon Signals of the Indole Ester Core

-

Ester Carbonyl Carbon: This is one of the most downfield signals, typically appearing in the range of δ 160-175 ppm.

-

Indole Ring Carbons:

-

C-2 and C-7a (bridgehead): These carbons are typically found in the δ 125-140 ppm region. C-2 is generally more downfield than other pyrrole carbons.

-

C-3 and C-3a (bridgehead): The chemical shift of C-3 is highly dependent on the substitution. In an indole-3-carboxylate, C-3 is shifted upfield to around δ 105-115 ppm. In an indole-2-carboxylate, C-3 is typically found around δ 105-115 ppm. C-3a is usually in the δ 125-130 ppm range.

-

C-4, C-5, C-6, C-7: These benzene ring carbons resonate between δ 110 and 130 ppm. Their precise shifts are influenced by substituents.

-

Influence of Substituents on ¹³C Chemical Shifts

The electronic effects of substituents on ¹³C chemical shifts are predictable and provide valuable structural information.

-

Ester Group: The ester group at C-2 or C-3 significantly influences the chemical shifts of the pyrrole ring carbons. For an indole-3-carboxylate, C-3 is shielded (moves upfield), while C-2 is deshielded (moves downfield) compared to unsubstituted indole.

-

Substituents on the Benzene Ring:

-

Ipso-Carbon: The carbon directly attached to the substituent (ipso-carbon) experiences a large shift.

-

Ortho, Meta, and Para Carbons: The chemical shifts of the ortho, meta, and para carbons are also affected, and these substituent-induced chemical shifts (SCS) are well-documented and can be used for predicting and confirming assignments.

-

Representative ¹H and ¹³C NMR Data

Table 1: ¹H and ¹³C NMR Data for Methyl 1H-indole-3-carboxylate in DMSO-d₆ [2]

| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | J (Hz) | ¹³C Chemical Shift (δ, ppm) |

| 1 (NH) | ~12.0 | br s | - | - |

| 2 | 8.13 | d | 3.1 | 133.2 |

| 3 | - | - | - | 106.9 |

| 3a | - | - | - | 126.3 |

| 4 | 8.02 | d | 7.9 | 121.2 |

| 5 | 7.18 | t | 7.5 | 122.5 |

| 6 | 7.45 | t | 7.6 | 120.5 |

| 7 | 7.60 | d | 8.1 | 112.1 |

| 7a | - | - | - | 136.4 |

| C=O | - | - | - | 164.7 |

| OCH₃ | 3.83 | s | - | 51.2 |

Experimental Protocols

Adherence to a standardized protocol is essential for acquiring high-quality, reproducible NMR data.

Protocol 1: Sample Preparation

Causality: The quality of the NMR spectrum is fundamentally dependent on proper sample preparation. A homogenous solution free of particulate matter is crucial to achieve sharp, well-resolved signals. The choice of solvent is critical as it must dissolve the analyte without interfering with its signals.

-

Analyte Quantity:

-

For ¹H NMR: Weigh 2-5 mg of the purified substituted indole ester.

-

For ¹³C NMR: Weigh 10-20 mg of the compound to ensure a good signal-to-noise ratio in a reasonable time.

-

-

Solvent Selection:

-

Choose a deuterated solvent that fully dissolves the sample. Common choices include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Acetone-d₆.

-